molecular formula C30H48O B107575 Zeorininone a CAS No. 17169-69-6

Zeorininone a

Cat. No. B107575
CAS RN: 17169-69-6
M. Wt: 424.7 g/mol
InChI Key: DFJSYBROWDTLAV-YZMJCTNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zeorininone A is a natural product that has gained attention in recent years due to its potential therapeutic applications. It is a polyketide-derived compound that was first isolated from the marine-derived fungus Penicillium sp. F23-2. This compound has shown promising results in various scientific studies, and researchers are exploring its potential use in the treatment of various diseases.

Mechanism Of Action

Zeorininone A exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has antimicrobial properties that make it effective against various pathogens.

Biochemical And Physiological Effects

Zeorininone A has several biochemical and physiological effects on the body. It has been shown to modulate various signaling pathways, including the MAPK and NF-κB pathways. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to improve cognitive function and memory in animal studies.

Advantages And Limitations For Lab Experiments

Zeorininone A has several advantages for lab experiments. It is readily available and can be synthesized using microbial fermentation, which is cost-effective and environmentally friendly. Additionally, it has low toxicity and can be used at high concentrations without adverse effects. However, its solubility in water is limited, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on Zeorininone A. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-aging agent. Additionally, researchers are exploring its potential use in the treatment of viral infections such as COVID-19.
Conclusion:
Zeorininone A is a natural product that has shown promising results in various scientific studies. It has potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and microbial infections. Researchers are exploring its potential use in several areas, including neurodegenerative diseases and anti-aging. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Synthesis Methods

Zeorininone A can be synthesized using various methods, including chemical synthesis and microbial fermentation. The chemical synthesis method involves the use of chemical reactions to create the compound. On the other hand, microbial fermentation involves the use of microorganisms to produce the compound. The latter method is preferred due to its cost-effectiveness and environmental friendliness.

Scientific Research Applications

Zeorininone A has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. Researchers are also exploring its potential use as an antioxidant and neuroprotective agent.

properties

CAS RN

17169-69-6

Product Name

Zeorininone a

Molecular Formula

C30H48O

Molecular Weight

424.7 g/mol

IUPAC Name

(3aR,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-1,2,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-7-one

InChI

InChI=1S/C30H48O/c1-19(2)20-12-16-27(5)21(20)13-17-29(7)23(27)10-11-24-28(6)15-9-14-26(3,4)25(28)22(31)18-30(24,29)8/h21,23-25H,9-18H2,1-8H3/t21-,23+,24+,25-,27-,28+,29+,30+/m0/s1

InChI Key

DFJSYBROWDTLAV-YZMJCTNISA-N

Isomeric SMILES

CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC(=O)[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C)C

SMILES

CC(=C1CCC2(C1CCC3(C2CCC4C3(CC(=O)C5C4(CCCC5(C)C)C)C)C)C)C

Canonical SMILES

CC(=C1CCC2(C1CCC3(C2CCC4C3(CC(=O)C5C4(CCCC5(C)C)C)C)C)C)C

Origin of Product

United States

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